8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
Description
8-(Azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a seven-membered azepane ring attached via a methylene group at the 8-position, a hydroxyl group at the 7-position, and a 2-methoxyphenyl substituent at the 3-position (Fig. 1). Its molecular formula is C22H23NO3 (molecular weight: 349.43 g/mol) . Chromen-4-one (flavone) derivatives are widely studied for their biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the azepane moiety, which enhances lipophilicity and may improve membrane permeability compared to simpler flavonoids like daidzein (C15H10O4, molecular weight: 254.24 g/mol) .
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-21-9-5-4-8-16(21)19-15-28-23-17(22(19)26)10-11-20(25)18(23)14-24-12-6-2-3-7-13-24/h4-5,8-11,15,25H,2-3,6-7,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWXICBOEDLFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the chromen-4-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The azepane ring may contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromen-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Substituent Effects on the Phenyl Ring
The 2-methoxyphenyl group at the 3-position distinguishes the target compound from analogs with 4-methoxyphenyl (e.g., formononetin, C16H12O4) or 4-hydroxyphenyl (e.g., daidzein) substituents . The ortho-methoxy group introduces steric hindrance and electronic effects that alter interactions with biological targets. For example:
- Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one): Lacks the azepane and methoxy groups, resulting in lower molecular weight (254.24 g/mol) and reduced lipophilicity. It is a natural isoflavone with antioxidant and anticancer properties .
- Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one): The para-methoxy group enhances metabolic stability compared to hydroxylated analogs but may reduce binding affinity to certain receptors .
Modifications at the 8-Position
The azepan-1-ylmethyl group at the 8-position is a critical feature. Comparisons include:
- 8-((Dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one: Synthesized via Mannich reaction, this compound uses a smaller dimethylamine group, which may reduce steric bulk compared to azepane .
Functional Group Variations
- Acetoxy vs. Hydroxy Groups : Compounds like 11a (5-acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one) have acetyl-protected hydroxyl groups, which may enhance stability but require metabolic activation for efficacy .
- Trifluoromethyl Substitution: Derivatives such as 8-(1-azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (C23H22F3NO3, molecular weight: 417.42 g/mol) incorporate electron-withdrawing groups that modulate electronic properties and metabolic resistance .
Biological Activity
Overview
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound features an azepane ring, a hydroxy group, and a methoxyphenyl group, which contribute to its diverse biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicine and biochemistry.
- IUPAC Name : 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
- Molecular Formula : C23H25NO4
- Molecular Weight : 393.45 g/mol
- CAS Number : 448222-68-2
The biological activity of this compound is largely attributed to its structural components:
- Hydroxy and Methoxy Groups : These functional groups enhance binding affinity to various biological macromolecules, including enzymes and receptors.
- Azepane Ring : This feature may increase the stability and bioavailability of the compound in biological systems.
The precise molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest interactions with key enzymes and signaling pathways related to inflammation and cancer.
Antioxidant Activity
Research indicates that chromen-4-one derivatives exhibit significant antioxidant properties. The hydroxy group in this compound is crucial for scavenging free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have shown that compounds similar to this chromen derivative can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary findings indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Research Findings
Case Studies
- Antioxidant Study : A study demonstrated that derivatives of chromen-4-one significantly reduced oxidative stress markers in vitro, suggesting that this compound could be effective in preventing oxidative damage in cells.
- Cancer Research : In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic methodologies for preparing 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one?
The synthesis involves a multi-step approach:
- Core formation : Start with a chromenone scaffold (e.g., 7-hydroxy-4H-chromen-4-one derivatives) via acid-catalyzed cyclization or Claisen-Schmidt condensation .
- Mannich reaction : Introduce the azepan-1-ylmethyl group at position 8 using formaldehyde and azepane under basic conditions. Optimize solvent (e.g., ethanol or DMF) and temperature (60–80°C) to enhance regioselectivity .
- Protection/deprotection : Use acetyl groups to protect the 7-hydroxy moiety during synthesis, followed by alkaline hydrolysis to restore the hydroxyl group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Q. How can the molecular structure of this compound be validated experimentally?
Q. What preliminary biological assays are suitable for evaluating its activity?
- Tyrosinase inhibition : Compare IC₅₀ values with analogs (e.g., compound 111 in : IC₅₀ = 82.8 µM) using L-DOPA as a substrate .
- Anticancer screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting the role of the 2-methoxyphenyl group in modulating cytotoxicity .
- Anti-inflammatory activity : Measure COX-2 inhibition using ELISA or Western blot .
Advanced Research Questions
Q. How can regioselective functionalization of the chromenone core be achieved during synthesis?
- Directing groups : Use temporary protecting groups (e.g., acetyl at position 7) to guide azepane installation at position 8 .
- Catalytic strategies : Employ BF₃·OEt₂ to activate specific positions for electrophilic substitution .
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity for the 2-methoxyphenyl group at position 3 .
Q. How should crystallographic data be interpreted when structural disorder is observed?
- SHELXL refinement : Apply "PART" instructions to model disordered azepane or methoxyphenyl moieties. Validate with R-factors (target R1 < 5%) and residual density maps .
- Cross-validation : Compare bond lengths/angles with similar structures (e.g., 7-hydroxy-3-(4-methoxyphenyl) analogs in ) .
- Dynamic studies : Use variable-temperature XRD to assess thermal motion in flexible substituents .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Re-evaluate tyrosinase inhibition under uniform conditions (pH 6.8, 25°C) to reconcile discrepancies (e.g., compound 111 vs. 114 in ) .
- Purity validation : Confirm compound integrity via HPLC (≥98% purity, as in ) to exclude impurities as confounding factors .
- Orthogonal assays : Validate cytotoxicity results with clonogenic assays or flow cytometry to complement MTT data .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Docking simulations : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X), focusing on hydrogen bonding between the 7-hydroxy group and His263 .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess the stability of the azepane ring in aqueous vs. lipid bilayer environments .
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for methoxyphenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
